(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide is an organic compound that features a combination of aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction.
Formation of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.
Final Coupling Reaction: The final step involves coupling the pyridine-furan intermediate with the sulfonamide group under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide: Similar structure but lacks the (E)-configuration.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide is unique due to its specific combination of aromatic rings and the (E)-configuration, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,11-9-15-4-2-1-3-5-15)20-13-16-6-7-18(19-12-16)17-8-10-23-14-17/h1-12,14,20H,13H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBFOLVRTGMNSA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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